tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate
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Overview
Description
tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is a complex organic compound with a unique structure. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following key steps:
Formation of the Carbazole Core: This step involves the construction of the carbazole ring system through methods such as Fischer indole synthesis or other cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient catalysts to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or modulation of their activity. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler structure with similar core features but lacking the tert-butyl and carboxylate groups.
Indole Derivatives: Compounds with a similar indole ring system but different substituents.
Tetrahydrocarbazole Derivatives: Compounds with similar tetrahydrocarbazole cores but different functional groups.
Uniqueness
tert-Butyl 1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21NO2 |
---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
tert-butyl 9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3,5,7,12-tetraene-9-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)19-14-7-5-4-6-13(14)15-11-8-9-12(10-11)16(15)19/h4-9,11-12,15-16H,10H2,1-3H3 |
InChI Key |
WFWWOWUMZGUFPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C3CC(C2C4=CC=CC=C41)C=C3 |
Origin of Product |
United States |
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